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Compound of Interest

Compound Name: SHP2-D26

Cat. No.: B15540712 Get Quote

SHP2-D26 is a heterobifunctional molecule designed based on the PROTAC concept. It

consists of a ligand that binds to SHP2, a linker, and a ligand for an E3 ubiquitin ligase,

specifically Von Hippel-Lindau (VHL). Its mechanism involves hijacking the cell's natural protein

disposal system—the ubiquitin-proteasome pathway. SHP2-D26 facilitates the formation of a

ternary complex between SHP2 and the VHL E3 ligase. This proximity induces the poly-

ubiquitination of SHP2, marking it for recognition and subsequent degradation by the 26S

proteasome. This degradation is dependent on both neddylation and the proteasome itself.
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Caption: Workflow of SHP2-D26 PROTAC-mediated degradation of SHP2 protein.
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Quantitative Data Summary
The activity of SHP2-D26 has been quantified in various cancer cell lines. The key metrics are

the DC50 (concentration for 50% degradation) and the IC50 (concentration for 50% inhibition of

cell growth), which measures the downstream functional effect.

Table 1: SHP2 Degradation Efficiency (DC50)
Cell Line Cancer Type DC50 Value

Treatment
Time

Reference

KYSE520
Esophageal

Cancer
6.0 nM 12 hours

MV-4-11
Acute Myeloid

Leukemia
2.6 nM 12 hours

Table 2: Anti-proliferative Activity (IC50)
Cell Line Cancer Type IC50 Value

Treatment
Time

Reference

KYSE520
Esophageal

Cancer

0.66 µM (660

nM)
4 days

MV-4-11
Acute Myeloid

Leukemia
9.9 nM 4 days

Note: SHP2-D26 has been shown to be over 30 times more potent at inhibiting ERK

phosphorylation and cell growth than the SHP2 allosteric inhibitor, SHP099, in both KYSE520

and MV-4-11 cell lines.

Experimental Protocols
Characterizing SHP2-D26 involves a series of in vitro assays to confirm target degradation and

quantify its downstream effects on cell signaling and viability.

SHP2 Degradation Assessment by Western Blotting
This is the primary assay to directly measure the degradation of the SHP2 protein.
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Objective: To quantify the reduction in SHP2 protein levels in cells following treatment with

SHP2-D26.

Methodology:

Cell Culture: Culture human cancer cell lines (e.g., KYSE520 or MV-4-11) in appropriate

media and conditions until they reach 70-80% confluency.

Compound Treatment: Treat the cells with a dose range of SHP2-D26 (e.g., 0, 3, 10, 30,

100, 300 nM) for a fixed time period (e.g., 12 or 24 hours). For time-course experiments,

treat cells with a fixed concentration (e.g., 100 nM) and harvest at different time points (e.g.,

0, 2, 4, 8, 12, 24 hours).

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-

polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a

PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody against SHP2 overnight at 4°C.

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein

loading.

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and image the blot.
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Analysis: Quantify the band intensities using densitometry software. Normalize the SHP2

band intensity to the loading control. Calculate the percentage of SHP2 degradation relative

to the vehicle-treated control.
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Caption: Experimental workflow for Western Blot analysis of SHP2 degradation.
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Cell Proliferation Assay
This assay measures the functional consequence of SHP2 degradation on cancer cell growth.

Objective: To determine the IC50 value of SHP2-D26 for cell growth inhibition.

Methodology:

Cell Seeding: Seed cells (e.g., KYSE520, MV-4-11) in a 96-well plate at an appropriate

density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of SHP2-D26 for an extended

period (e.g., 4 days).

Viability Reagent Addition: Add a cell viability reagent such as WST-8, MTS, or resazurin to

each well and incubate for 1-4 hours according to the manufacturer's instructions.

Measurement: Measure the absorbance or fluorescence using a plate reader at the

appropriate wavelength.

Analysis: Normalize the readings to the vehicle-treated control wells. Plot the cell viability

against the log of the compound concentration and fit a dose-response curve to calculate the

IC50 value.

SHP2 Phosphatase Activity Assay (for inhibitor
component)
While SHP2-D26 is a degrader, its warhead is an inhibitor. This assay characterizes the direct

enzymatic inhibition.

Objective: To measure the direct inhibitory effect of the SHP2-binding component on its

phosphatase activity.

Methodology:

Reagents: Use recombinant human SHP2 protein and a fluorogenic phosphatase substrate

like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
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Reaction Setup: In a 384-well plate, pre-incubate the SHP2 enzyme with various

concentrations of the test compound (or SHP2-D26) in a suitable buffer for 15-30 minutes.

Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Measurement: Read the fluorescence generated from the dephosphorylation of DiFMUP

using a plate reader (e.g., excitation 358 nm / emission 450 nm).

Analysis: Calculate the percentage of inhibition for each compound concentration relative to

the DMSO control and determine the IC50 value.

Signaling Pathway Context
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-

MAPK signaling pathway, which is frequently hyperactivated in cancer. It is recruited to

activated receptor tyrosine kinases (RTKs) and dephosphorylates specific sites, ultimately

leading to the activation of RAS and the downstream kinases MEK and ERK, which drive cell

proliferation. By inducing the degradation of SHP2, SHP2-D26 effectively shuts down this pro-

survival signaling cascade. This is evidenced by a potent reduction in the phosphorylation of

ERK (p-ERK).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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